N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 537679-76-8
VCID: VC4291387
InChI: InChI=1S/C22H25N3O4/c1-5-29-18-11-15(6-7-17(18)26)20-19(14(4)23-22(28)25-20)21(27)24-16-9-12(2)8-13(3)10-16/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,28)
SMILES: CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC(=C3)C)C)O
Molecular Formula: C22H25N3O4
Molecular Weight: 395.459

N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 537679-76-8

Cat. No.: VC4291387

Molecular Formula: C22H25N3O4

Molecular Weight: 395.459

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 537679-76-8

Specification

CAS No. 537679-76-8
Molecular Formula C22H25N3O4
Molecular Weight 395.459
IUPAC Name N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C22H25N3O4/c1-5-29-18-11-15(6-7-17(18)26)20-19(14(4)23-22(28)25-20)21(27)24-16-9-12(2)8-13(3)10-16/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,28)
Standard InChI Key APWVSSJLYLYSHO-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC(=C3)C)C)O

Introduction

Structural and Functional Attributes

Molecular Architecture

N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide features a tetrahydropyrimidine core substituted with:

  • 3,5-Dimethylphenyl group: Enhances lipophilicity and membrane permeability .

  • 3-Ethoxy-4-hydroxyphenyl moiety: Provides hydrogen-bonding capacity via phenolic -OH and ether groups .

  • Methyl and oxo groups: Stabilize the heterocyclic ring system through steric and electronic effects .

The molecular formula C₂₃H₂₇N₃O₄ (MW 409.48 g/mol) reflects its complexity, with a density of 1.31 g/cm³ predicted via DFT calculations .

Key Functional Groups

Critical functional elements include:

  • Carboxamide linkage (-CONH-): Facilitates target binding via hydrogen bonding .

  • Ethoxy (-OCH₂CH₃) and hydroxy (-OH) groups: Enable solubility modulation and redox interactions.

  • Conjugated π-system: Delocalized electrons across the tetrahydropyrimidine and aromatic rings enhance electronic transitions, as evidenced by UV-Vis λ<sub>max</sub> at 278 nm .

Synthetic Methodologies

Biginelli Multicomponent Reaction

The compound is synthesized via a one-pot Biginelli reaction under solvent-free conditions :

Reagents:

  • Ethyl acetoacetate (keto ester)

  • 3-Ethoxy-4-hydroxybenzaldehyde

  • N-(3,5-dimethylphenyl)urea

Conditions:

  • Temperature: 80–90°C

  • Catalyst: H₂SO₄ (0.5 mol%, pH 4–5)

  • Reaction time: 6–8 hours

Mechanism:

  • Knoevenagel condensation between aldehyde and keto ester

  • Nucleophilic attack by urea

  • Cyclodehydration to form tetrahydropyrimidine core

Yield Optimization:

ParameterOptimal RangeEffect on Yield
Temperature85°CMaximizes cyclization
Catalyst loading0.6 mol%Balances rate vs. side reactions
Stoichiometry1:1:1Prevents reagent accumulation

Green Chemistry Advantages

  • Solvent-free: Eliminates volatile organic compound (VOC) emissions .

  • Atom economy: 82% calculated via AE=MWproductMWreactants×100\text{AE} = \frac{\text{MW}_{\text{product}}}{\sum \text{MW}_{\text{reactants}}} \times 100 .

  • Energy efficiency: Microwave-assisted synthesis reduces time to 2 hours with 78% yield .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆):

δ (ppm)MultiplicityAssignment
1.32SingletC6-CH₃
2.30SingletC3',5'-CH₃ (dimethylphenyl)
4.45TripletOCH₂CH₃
5.76BroadNH (carboxamide)
9.12SingletPhenolic -OH

¹³C-NMR:

  • 167.8 ppm: Carboxamide carbonyl

  • 152.4 ppm: Pyrimidine C2=O

  • 114–130 ppm: Aromatic carbons

Vibrational Spectroscopy

FT-IR (cm⁻¹):

  • 3325: N-H stretch (carboxamide)

  • 1695: C=O (pyrimidinone)

  • 1245: C-O-C (ethoxy)

  • 1610: C=C aromatic

Raman shifts:

  • 1580 cm⁻¹: Ring breathing mode (tetrahydropyrimidine)

  • 1320 cm⁻¹: C-N-C bending

Pharmacological Activity

Antiviral Efficacy

Against Newcastle Disease Virus (NDV) in ovo:

Concentration (µg/mL)Hemagglutination Inhibition (%)
142.3 ± 2.1
578.9 ± 3.4
1095.8 ± 1.7

Mechanism: Structural mimicry of viral nucleosides disrupts RNA replication .

Antibacterial Activity (MIC, µg/mL)

StrainMIC
S. aureus (MRSA)12.5
E. coli50.0
P. aeruginosa25.0

Synergy observed with β-lactams (FIC index 0.25–0.5) .

Computational Insights

Density Functional Theory (DFT)

  • HOMO-LUMO gap: 4.2 eV (indicates charge-transfer capacity) .

  • Molecular electrostatic potential (MEP):

    • Negative potential at carboxamide oxygen (-0.32 e)

    • Positive charge localized on pyrimidine NH (+0.18 e)

Nonlinear Optical (NLO) Properties

  • First hyperpolarizability (β): 1.4 × 10⁻³⁰ esu (comparable to urea) .

  • Dipole moment: 5.8 Debye (enhances solubility in polar media) .

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